Cas no 1072951-78-0 ((4-((2-Fluorobenzyl)oxy)phenyl)boronic acid)

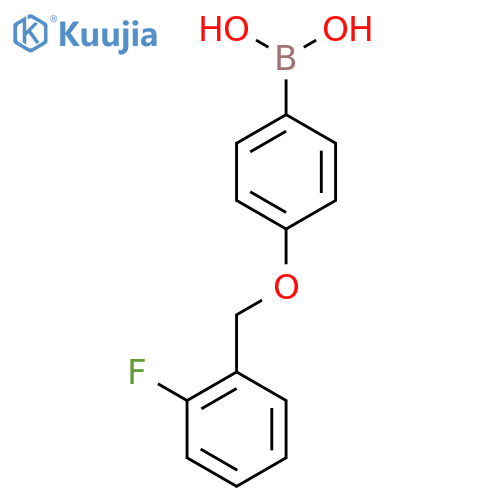

1072951-78-0 structure

商品名:(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid

CAS番号:1072951-78-0

MF:C13H12BFO3

メガワット:246.041987419128

MDL:MFCD08705274

CID:827970

PubChem ID:329760301

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid

- 4-(2-Fluorobenzyloxy)phenylboronic acid

- [4-[(2-fluorophenyl)methoxy]phenyl]boronic acid

- 4-(2'-Fluorobenzyloxy)phenylboronic acid

-

- MDL: MFCD08705274

- インチ: InChI=1S/C13H12BFO3/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2

- InChIKey: MSMQSLDBKPNEPX-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)COC2=CC=C(C=C2)B(O)O)F

計算された属性

- せいみつぶんしりょう: 246.08600

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

じっけんとくせい

- 密度みつど: 1.26±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 156-160 °C

- ようかいど: 極微溶性(0.18 g/l)(25ºC)、

- PSA: 49.69000

- LogP: 1.08450

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid セキュリティ情報

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F596773-100mg |

4-(2'-Fluorobenzyloxy)phenylboronic Acid |

1072951-78-0 | 100mg |

$64.00 | 2023-05-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0477-1G |

(4-((2-fluorobenzyl)oxy)phenyl)boronic acid |

1072951-78-0 | 95% | 1g |

¥ 640.00 | 2023-03-31 | |

| abcr | AB271605-1g |

4-(2'-Fluorobenzyloxy)phenylboronic acid, 98%; . |

1072951-78-0 | 98% | 1g |

€106.60 | 2025-03-19 | |

| A2B Chem LLC | AB55098-25g |

4-(2'-Fluorobenzyloxy)phenylboronic acid |

1072951-78-0 | 98% | 25g |

$445.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245227-25g |

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid |

1072951-78-0 | 98% | 25g |

¥5830.00 | 2024-08-09 | |

| 1PlusChem | 1P003CAI-25g |

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid |

1072951-78-0 | 98% | 25g |

$475.00 | 2025-02-19 | |

| TRC | F596773-500mg |

4-(2'-Fluorobenzyloxy)phenylboronic Acid |

1072951-78-0 | 500mg |

$121.00 | 2023-05-18 | ||

| abcr | AB271605-1 g |

4-(2'-Fluorobenzyloxy)phenylboronic acid; 98% |

1072951-78-0 | 1g |

€106.60 | 2023-04-26 | ||

| Apollo Scientific | PC412405-25g |

4-(2'-Fluorobenzyloxy)phenylboronic acid |

1072951-78-0 | 98% | 25g |

£525.00 | 2024-07-28 | |

| TRC | F596773-1000mg |

4-(2'-Fluorobenzyloxy)phenylboronic Acid |

1072951-78-0 | 1g |

$201.00 | 2023-05-18 |

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

1072951-78-0 ((4-((2-Fluorobenzyl)oxy)phenyl)boronic acid) 関連製品

- 1072952-03-4(3-(4'-Fluorobenzyloxy)phenylboronic Acid)

- 1072951-98-4(4-(3'-Fluorobenzyloxy)phenylboronic Acid)

- 871125-82-5((4-((4-Fluorobenzyl)oxy)phenyl)boronic acid)

- 849062-13-1(3-(2'-Fluorobenzyloxy)phenylboronic Acid)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1072951-78-0)(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid

清らかである:99%

はかる:25g

価格 ($):276.0